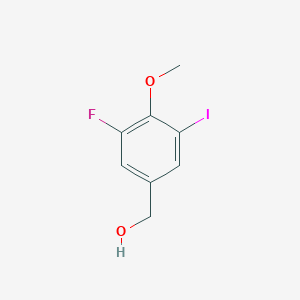

3-Fluoro-5-iodo-4-methoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-iodo-4-methoxybenzyl alcohol is a chemical compound with the molecular formula C8H8FIO2 . It has a molecular weight of 282.05 .

Molecular Structure Analysis

The InChI code for 3-Fluoro-5-iodo-4-methoxybenzyl alcohol is1S/C8H8FIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 . This indicates that the molecule consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) substituents, along with a hydroxyl group attached to the benzyl carbon . Physical And Chemical Properties Analysis

3-Fluoro-5-iodo-4-methoxybenzyl alcohol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Applications De Recherche Scientifique

Antioxidant Properties and Liver Disease Prevention

Research indicates that derivatives similar to 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, such as 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) found in the Pacific oyster, exhibit significant antioxidant properties. A study demonstrated that DHMBA had stronger inhibition against diphenyl-1-pyrenylphosphine (DPPP)-mediated fluorescence in cultured human hepatocytes compared to chlorogenic acid and l-ascorbic acid. This suggests its potential utility in preventing and treating liver diseases involving oxidation processes due to its superior amphiphilicity and antioxidant capacity (Watanabe et al., 2012).

Insecticidal Activity Optimization

In another context, the optimization of insecticidal activity in derivatives of benzyl esters, similar in structure to 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, has been explored. Studies have shown that introducing a fluorine atom in the benzylic moiety enhances insecticidal activity. Such modifications have been particularly effective against mustard beetles, suggesting the potential of fluorine-substituted benzyl alcohols in developing more effective pesticides (Beddie et al., 1995).

Photocatalytic Oxidation and Environmental Applications

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into their corresponding aldehydes using titanium dioxide under visible light irradiation has been demonstrated. This process offers high conversion and selectivity, presenting a potential application in environmental remediation and organic synthesis through the efficient use of light energy (Higashimoto et al., 2009).

Applications in Synthetic Chemistry

Furthermore, the introduction of fluorine into benzyl protecting groups, as seen in compounds related to 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, has been shown to enhance stability against oxidative conditions. This makes them suitable for use in the selective synthesis of complex molecules, indicating the importance of such functional groups in facilitating synthetic chemistry processes (Crich et al., 2009).

Mécanisme D'action

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(3-fluoro-5-iodo-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWBGJOFUKEHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2963761.png)

![2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2963762.png)

![Ethyl 4-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2963765.png)

![methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B2963773.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)